molecular formula C13H19N B13336226 (2-Methylprop-2-en-1-yl)(1-phenylpropyl)amine

(2-Methylprop-2-en-1-yl)(1-phenylpropyl)amine

Cat. No.: B13336226
M. Wt: 189.30 g/mol
InChI Key: BROXBRRMDRNDCI-UHFFFAOYSA-N
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Description

(2-Methylprop-2-en-1-yl)(1-phenylpropyl)amine is an organic compound with the molecular formula C₁₃H₁₉N It is a derivative of amine, characterized by the presence of both a phenyl group and a methylprop-2-en-1-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylprop-2-en-1-yl)(1-phenylpropyl)amine typically involves the reaction of 2-methylprop-2-en-1-amine with 1-phenylpropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methylprop-2-en-1-yl)(1-phenylpropyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various halides or nucleophiles; reactions are conducted in the presence of a base and an organic solvent.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine compounds.

Scientific Research Applications

(2-Methylprop-2-en-1-yl)(1-phenylpropyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylprop-2-en-1-yl)(1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylprop-2-en-1-amine: A simpler amine with similar structural features but lacking the phenyl group.

    1-Phenylpropylamine: Contains the phenyl group but lacks the methylprop-2-en-1-yl group.

Uniqueness

(2-Methylprop-2-en-1-yl)(1-phenylpropyl)amine is unique due to the presence of both the phenyl and methylprop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-methyl-N-(1-phenylpropyl)prop-2-en-1-amine

InChI

InChI=1S/C13H19N/c1-4-13(14-10-11(2)3)12-8-6-5-7-9-12/h5-9,13-14H,2,4,10H2,1,3H3

InChI Key

BROXBRRMDRNDCI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NCC(=C)C

Origin of Product

United States

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